Methyl 6-methoxypicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-5-3-4-6(9-7)8(10)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCJUEURAZMEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584883 | |
| Record name | Methyl 6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26256-72-4 | |
| Record name | Methyl 6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26256-72-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Methyl 6 Methoxypicolinate
Advanced Synthetic Routes to Methyl 6-methoxypicolinate
The synthesis of this compound and its derivatives can be achieved through several advanced routes, including electrophilic and nucleophilic substitution strategies. These methods offer different advantages concerning regioselectivity, efficiency, and scalability.
Electrophilic Substitution Strategies and Regioselectivity
Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.org Consequently, reactions often require harsher conditions. However, the substituents on the this compound ring significantly influence the position of further electrophilic attack.
Directed ortho-metalation (DoM) is a powerful strategy that overcomes the inherent reactivity patterns of the pyridine ring to achieve highly regioselective functionalization. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.org
In the case of this compound, the methoxy (B1213986) group at the C-6 position serves as a moderate DMG. organic-chemistry.org The process involves the following steps:
Coordination: A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), coordinates to the Lewis basic oxygen atom of the methoxy group. baranlab.org
Deprotonation: This coordination directs the base to selectively remove the proton from the nearest ortho-position (C-5), forming a highly reactive aryllithium intermediate. This step is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions. harvard.edu
Electrophilic Quench: The aryllithium intermediate is then treated with an electrophile. For halogenation, an electrophilic bromine source like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) is introduced to yield the 5-bromo-substituted product, Methyl 5-bromo-6-methoxypicolinate, with high precision. wikipedia.orgmyskinrecipes.com
This technique provides exclusive ortho-substitution, which is a significant advantage over traditional electrophilic substitution methods that often yield a mixture of isomers. wikipedia.org
In a conventional electrophilic aromatic substitution (not guided by DoM), the final substitution pattern is determined by the interplay of the electronic and steric effects of the substituents already present on the ring. uomustansiriyah.edu.iq
Electronic Effects: The this compound ring has two key substituents:
Methoxy group (-OCH₃) at C-6: This is an electron-donating group, which activates the ring towards electrophilic attack and is an ortho, para-director. It directs incoming electrophiles to the C-5 (ortho) and C-3 (para) positions. wikipedia.org
Methyl ester group (-COOCH₃) at C-2: This is an electron-withdrawing group, which deactivates the ring and is a meta-director. It directs incoming electrophiles to the C-4 and C-6 positions.
The activating, electron-donating methoxy group has a more dominant influence than the deactivating ester group. Therefore, electrophilic attack is most likely to occur at the positions it activates, primarily C-5 and C-3.
Steric Effects: The bulkiness of the substituents can hinder the approach of an electrophile to adjacent positions. uomustansiriyah.edu.iq The methoxy group at C-6 may create some steric hindrance at the C-5 position. This could potentially lead to a mixture of 5-bromo and 3-bromo isomers during a standard electrophilic bromination, as the electrophile might preferentially attack the less hindered C-3 position.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SₙAr) provides an alternative and often highly efficient route to synthesize the parent this compound itself. This mechanism is favored when an aromatic ring is substituted with strong electron-withdrawing groups and has a good leaving group (such as a halide). wikipedia.orglibretexts.org
A plausible synthetic pathway for this compound via SₙAr involves:
Starting Material: The synthesis begins with a precursor such as Methyl 6-chloropicolinate.
Nucleophilic Attack: The precursor is treated with a strong nucleophile, sodium methoxide (B1231860) (NaOCH₃). The nucleophilic methoxide ion attacks the carbon atom bearing the chlorine leaving group (C-6). chemistrysteps.com
Formation of Meisenheimer Complex: The attack forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing pyridine nitrogen and the ester group at the C-2 position. wikipedia.orglibretexts.org
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, this compound.
This method is particularly effective for installing the methoxy group at the C-6 position due to the electronic activation provided by the ring system.
Comparative Analysis of Synthetic Efficiencies and Selectivity (e.g., Bromination Methods)
When considering the introduction of a bromine atom onto the this compound scaffold, the choice of method has a profound impact on the outcome, particularly regarding regioselectivity.
| Feature | Directed Ortho-Metalation (DoM) | Standard Electrophilic Aromatic Substitution (EAS) |
| Regioselectivity | High (Exclusively ortho to DMG, i.e., C-5) | Moderate to Low (Mixture of isomers, e.g., C-5 and C-3, is possible) |
| Reaction Conditions | Cryogenic temperatures (e.g., -78 °C), strictly anhydrous | Can range from room temperature to elevated temperatures; may require a Lewis acid catalyst |
| Reagents | Strong, hazardous organolithium bases (n-BuLi, LDA) | Brominating agents (Br₂, NBS), potentially with a Lewis acid (FeBr₃) |
| Substrate Scope | Dependent on the presence of an effective DMG | Broad, but regioselectivity is dependent on existing substituents |
| Key Advantage | Precise control over substitution position | Simpler reagents and reaction setup |
| Key Disadvantage | Harsh conditions, sensitive reagents | Lack of selectivity, leading to purification challenges and lower yields of the desired product |
Scalability of Synthetic Protocols for Research and Industrial Applications
The transition of a synthetic route from a laboratory setting to industrial-scale production involves careful consideration of safety, cost, and practicality.
Directed Ortho-Metalation: The scalability of DoM is often challenging. The use of pyrophoric organolithium reagents like n-BuLi requires specialized handling and equipment to ensure safety on a large scale. Furthermore, the need for cryogenic temperatures (-78 °C) necessitates significant energy input and investment in specialized reactors, which can be costly. researchgate.net However, recent advancements using magnesium- or zinc-based amide reagents (such as TMPMgCl·LiCl) can allow for metalations at higher temperatures, potentially improving the scalability of DoM-type reactions.
Nucleophilic Aromatic Substitution: SₙAr reactions are generally considered highly scalable. The reagents, such as sodium methoxide and halogenated pyridines, are often commercially available in bulk and are less hazardous than organolithiums. The reactions can typically be run at moderate temperatures in standard industrial glass-lined steel reactors, making the process more economically viable and straightforward to implement on a large scale.
Electrophilic Aromatic Substitution: Standard EAS protocols can be scalable, provided that selectivity issues are managed. The use of reagents like bromine and Lewis acid catalysts is common in industrial processes. However, if a reaction produces significant quantities of unwanted isomers, the economic feasibility diminishes due to the costs associated with waste disposal and the intensive purification required to meet the quality standards for pharmaceutical or other applications.
For the synthesis of derivatives like Methyl 5-bromo-6-methoxypicolinate, a scalable DoM protocol using modern, less hazardous bases would be a key enabling technology. For the production of the parent compound, SₙAr represents a robust and industrially proven approach.
Catalytic Systems in Synthesis (e.g., Copper Catalysts)
Copper catalysts play a significant role in the synthesis and modification of pyridine derivatives, including structures related to this compound. While direct copper-catalyzed synthesis of the parent compound is not widely documented, copper systems are crucial in analogous transformations that could be applied to its synthesis or derivatization. For instance, copper(II) sulfate (B86663) has been utilized as a catalyst in the amination of related picolinic acid structures. In one patented process, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid was treated with aqueous ammonia (B1221849) in the presence of copper(II) sulfate pentahydrate at 100°C to facilitate the introduction of an amino group. google.com
Furthermore, copper-catalyzed methods are well-established for esterification reactions. A novel method for the methyl esterification of benzylic alcohols, aldehydes, and acids utilizes a copper quinolate catalyst with tert-butyl hydroperoxide (TBHP) serving as both the oxidant and the methyl source. organic-chemistry.orgresearchgate.net This approach, involving C-C bond cleavage, presents a practical and efficient route to methyl esters and demonstrates the versatility of copper catalysis in forming the ester functionality present in this compound. organic-chemistry.orgresearchgate.net
| Starting Material | Catalyst System | Reagents | Product | Reference |
|---|---|---|---|---|
| 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid | Copper(II)sulfate pentahydrate | Aqueous ammonia, 100°C | 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid | google.com |
| Benzylic Alcohols/Acids | Copper quinolate | TBHP, TBAI, K₃PO₄, DMSO, 120°C | Methyl Esters | organic-chemistry.org |
Derivatization Strategies and Functional Group Interconversions
Ester Group Modifications (e.g., Reduction to Alcohols)
The ester group of this compound is a key site for functional group interconversion, most notably through reduction to a primary alcohol. This transformation yields (6-methoxypyridin-2-yl)methanol. While standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally effective for reducing aldehydes and ketones, they are typically not reactive enough to reduce esters under normal conditions. masterorganicchemistry.comias.ac.in
For the reduction of esters to alcohols, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a potent reagent that readily reduces esters, carboxylic acids, and other carbonyl compounds to the corresponding alcohols. lumenlearning.commasterorganicchemistry.comharvard.eduadichemistry.com The reaction is typically performed in an anhydrous non-protic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com
Alternatively, modified sodium borohydride systems can achieve this reduction. A well-documented procedure for reducing aromatic methyl esters involves using sodium borohydride in a mixture of THF and methanol. This system provides an efficient and selective method, yielding the primary alcohols in high yields (70–92%) over 2–5 hours. ias.ac.in This method is advantageous as it allows for the selective reduction of esters in the presence of other functional groups like acids, amides, nitriles, or nitro groups which are not affected under these conditions. ias.ac.in
| Substrate Class | Reagent | Solvent | Product Class | Key Characteristics | Reference |
|---|---|---|---|---|---|
| Aromatic Methyl Esters | LiAlH₄ | Diethyl ether or THF | Primary Alcohols | Powerful, non-selective, requires anhydrous conditions | lumenlearning.comharvard.edu |
| Aromatic Methyl Esters | NaBH₄/Methanol | THF | Primary Alcohols | High yield, selective in the presence of other functional groups | ias.ac.in |
Amine- and Thiol-Based Substitution Reactions
The introduction of amine and thiol groups onto the pyridine ring of this compound typically occurs via nucleophilic aromatic substitution (SNAr). In pyridine systems, SNAr reactions are most favorable at the C2 and C4 positions, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex intermediate. youtube.comyoutube.com
However, the methoxy group at the C6 position is a relatively poor leaving group. For substitution reactions with amines and thiols to proceed efficiently, a better leaving group, such as a halide (Cl, Br), is usually required. Therefore, derivatization often starts from a precursor like methyl 6-chloropicolinate or methyl 6-bromopicolinate. The reaction involves the displacement of the halide by a nitrogen or sulfur nucleophile. youtube.comyoutube.com
Specialized methods have been developed for the amination of less reactive methoxy arenes. One such protocol utilizes a sodium hydride-lithium iodide composite to facilitate the intramolecular amination of methoxy arenes by a tethered amine, forming benzannulated nitrogen-heterocycles. ntu.edu.sg While this demonstrates that a methoxy group can be displaced, for general intermolecular substitutions with simple amines and thiols, the corresponding 6-halopicolinate ester is the more practical substrate.
Cross-Coupling Methodologies for Aryl and Vinyl Group Introduction
Cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and they are widely used to introduce aryl and vinyl substituents onto pyridine rings. These reactions typically employ a halogenated precursor, such as methyl 6-bromo- or 6-chloropicolinate.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organic halide with an organoboron compound, such as a boronic acid or ester. researchgate.netresearchgate.net This reaction is highly effective for synthesizing biaryl compounds and is widely used in pharmaceutical and materials chemistry. researchgate.net
The coupling of a methyl 6-halopicolinate with various aryl or vinyl boronic acids would proceed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A range of palladium catalysts, such as Pd(dppf)Cl₂, are effective for the Suzuki-Miyaura coupling of heteroaryl halides. nih.gov The reaction conditions can be tuned based on the reactivity of the specific substrates. For example, anhydrous conditions in toluene (B28343) are often superior for coupling with electron-rich boronic acids, while aqueous solvent mixtures may be preferred for electron-poor partners. researchgate.net
| Halopyridine Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|---|
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | dppf | Not required | Dioxane/Water | 2-Arylpyridines | nih.gov |
| 9-Benzyl-6-chloropurine | Arylboronic acids | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene or DME/Water | 6-Arylpurines | researchgate.net |
The Stille coupling is another important palladium-catalyzed reaction that forms C-C bonds by coupling an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org Organostannanes are advantageous due to their stability to air and moisture. wikipedia.org The reaction scope is broad, accommodating a variety of halides and organotin reagents. organic-chemistry.org
For a substrate like methyl 6-bromopicolinate, a Stille coupling with an aryl- or vinylstannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄, would yield the corresponding 6-aryl- or 6-vinylpicolinate. The efficiency of the Stille reaction can sometimes be enhanced by additives. For instance, the use of copper(I) salts has been shown to have a synergistic effect, leading to faster reaction rates and better selectivities. organic-chemistry.orgresearchgate.net This methodology has been successfully applied to the synthesis of various poly-substituted aromatic and heteroaromatic systems. rsc.org
| Electrophile | Nucleophile | Catalyst | Additives/Ligands | Key Features | Reference |
|---|---|---|---|---|---|
| Aryl/Vinyl Halides (e.g., Methyl 6-bromopicolinate) | Organostannanes (R-SnBu₃) | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | AsPh₃, P(2-furyl)₃, Copper(I) salts | Broad scope, high functional group tolerance, air/moisture stable reagents | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| 6-Bromoazulenes | Bis(tri-n-butyltin) | Pd(PPh₃)₄ | - | Used to prepare organotin reagents for subsequent couplings | rsc.org |
Cyclization and Heterocycle Annulation Reactions Involving this compound Precursors
While direct examples of cyclization and annulation reactions starting from this compound are not extensively documented in widely available literature, the principles of heterocyclic synthesis allow for postulation of its role in forming fused ring systems. The reactivity of picolinate derivatives suggests that this compound can be chemically modified to introduce functionalities that subsequently participate in intramolecular cyclization or intermolecular annulation reactions.
For instance, the ester group can be converted to an amide, which can then act as a directing group for C-H activation at a suitable position on a linked aryl or alkyl group, leading to the formation of five- or six-membered rings. Palladium-catalyzed C-H/N-H coupling is a known method for forming such heterocycles, where a picolinamide (B142947) directing group is essential for the cyclization to proceed. Although not specifically demonstrated with a 6-methoxy substituent, this methodology highlights a potential pathway for creating fused systems from derivatives of this compound.
Furthermore, the pyridine ring itself can participate in annulation reactions. The methoxy group at the 6-position is a potential leaving group, which could be displaced by a nucleophile in a suitably designed precursor to facilitate ring closure. Alternatively, the pyridine nitrogen can influence the reactivity of the ring, making other positions susceptible to reactions that lead to fused heterocycles.
Annulation strategies often involve the reaction of a heterocyclic precursor with a bifunctional reagent to build a new ring. For precursors derived from this compound, this could involve reactions where the pyridine ring acts as either the nucleophilic or electrophilic component, depending on the reaction partner and conditions.
Synthesis of Advanced Derivatives for Specific Research Applications (e.g., Quinazoline (B50416) and Quinoline (B57606) Frameworks)
The synthesis of quinazoline and quinoline frameworks typically involves the construction of the heterocyclic ring from acyclic or simpler cyclic precursors. While direct synthesis of these frameworks from this compound is not a commonly reported pathway, its derivatives could potentially be employed in established synthetic routes.
Quinoline Synthesis:
Classic methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, generally rely on aniline-based starting materials. For a precursor derived from this compound to be utilized, it would likely need to be transformed into a molecule containing an aniline (B41778) or a related reactive moiety that can undergo cyclization with a suitable partner like a ketone, aldehyde, or β-ketoester.
For example, a hypothetical synthetic route could involve the coupling of a modified this compound derivative to an aniline, followed by an intramolecular cyclization to form a quinoline ring fused to the initial pyridine ring, resulting in a polycyclic heteroaromatic system. The specific reaction conditions would be critical in directing the cyclization to the desired outcome.
Quinazoline Synthesis:
The synthesis of quinazolines often starts from anthranilic acid derivatives or other ortho-substituted anilines. Similar to quinoline synthesis, incorporating a this compound-derived fragment into a quinazoline structure would necessitate its conversion into a precursor that fits into established synthetic methodologies. This could involve, for example, the synthesis of an N-acylanthranilamide where the acyl group is derived from 6-methoxypicolinic acid. Subsequent cyclization of this intermediate could then lead to a 2-(6-methoxypyridin-2-yl)quinazoline derivative.
The following table summarizes general synthetic strategies for quinolines and quinazolines and speculates on the potential role of this compound-derived precursors.
| Heterocyclic Framework | General Synthetic Precursors | Potential Role of this compound Derivative |
| Quinoline | Anilines, α,β-unsaturated carbonyls, β-ketoesters | As a component of a more complex precursor that contains an aniline moiety for subsequent cyclization. |
| Quinazoline | Anthranilic acid derivatives, o-amino benzonitriles, benzoxazinones | As the source of a substituent on the quinazoline ring, introduced via acylation of an aniline precursor. |
It is important to note that while these pathways are chemically plausible, specific examples utilizing this compound as a starting material for the synthesis of quinoline and quinazoline frameworks are not readily found in the reviewed scientific literature. Research in this area may uncover novel synthetic routes that leverage the unique electronic and steric properties of this particular picolinate derivative.
Computational Chemistry Investigations of Methyl 6 Methoxypicolinate and Its Analogs
Quantum Chemical Approaches for Molecular Structure Elucidation
The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical reactivity and physical properties. Quantum chemical methods offer a non-experimental route to obtaining detailed structural information.
Ab initio and Density Functional Theory (DFT) are two cornerstone methodologies in computational chemistry for studying molecular systems. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without the use of experimental data. DFT, on the other hand, is a quantum mechanical method used to investigate the electronic structure of many-body systems by using the electron density as the fundamental variable. wikipedia.orgnih.gov
For pyridine (B92270) and its derivatives, which are structural analogs of Methyl 6-methoxypicolinate, DFT calculations are widely employed for molecular structure optimization and property prediction. nih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a particularly popular choice that combines the accuracy of ab initio methods with the computational efficiency of DFT. nih.gov These calculations are used to determine optimized molecular geometries, electronic properties, and vibrational frequencies of substituted pyridines. nih.govnih.govnih.gov
In computational chemistry, a basis set is a collection of mathematical functions used to construct the molecular orbitals. wikipedia.org The choice of basis set is critical, as it directly impacts the accuracy and computational cost of the calculation. chemrxiv.org For molecules like pyridine derivatives, Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), are commonly used. nih.govnih.gov These sets provide a good balance between accuracy and computational demand.
The process of basis set optimization aims to find the most suitable set of functions that can accurately describe the electronic wavefunction of a molecule without incurring excessive computational expense. chemrxiv.orgnih.gov This involves selecting a basis set that is large enough to be flexible but not so large that the calculation becomes intractable. For instance, increasing the size of the basis set from a double-zeta (e.g., 6-31G) to a triple-zeta (e.g., 6-311G) quality, and adding polarization (d,p) and diffuse functions (+), generally improves the accuracy of the calculated properties. However, this also increases the computational time required. cdnsciencepub.com The development of automated tools for basis set optimization has made this process more systematic and accessible. chemrxiv.orgnih.gov
A primary application of DFT and ab initio calculations is the prediction of equilibrium geometries, which correspond to the minimum energy conformation on the potential energy surface. youtube.commdpi.com These calculations yield precise values for bond lengths, bond angles, and dihedral angles. For pyridine, a key structural analog, the C-N and C-C bond lengths in the aromatic ring are well-established through both experimental and computational methods. nist.gov
Energetic profiles provide insight into a molecule's stability and reactivity. Key parameters derived from these calculations include the total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. nih.gov The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability. nih.gov Furthermore, calculations can generate a potential energy surface (PES), which maps the energy of a molecule as a function of its geometry, allowing for the identification of stable isomers and transition states. youtube.commdpi.com
Table 1: Predicted Molecular Geometry Parameters for a Substituted Pyridine Ring (Analog) (Note: These are representative values for a pyridine ring based on computational studies of analogs. Actual values for this compound would require specific calculation.)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(C-N) | Carbon-Nitrogen bond length | ~1.34 Å |
| r(C-C) | Carbon-Carbon bond length | ~1.39 - 1.40 Å |
| a(C-N-C) | Angle within the pyridine ring | ~117° |
| a(N-C-C) | Angle within the pyridine ring | ~124° |
| a(C-C-C) | Angle within the pyridine ring | ~118° - 119° |
Theoretical Studies on Vibrational Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying and characterizing molecules. Theoretical calculations are indispensable for interpreting these complex spectra.
Computational methods, particularly DFT, are extensively used to calculate the vibrational frequencies of molecules. nih.govresearchgate.net However, these calculations are typically performed under the harmonic approximation, which can lead to systematic overestimation of the frequencies compared to experimental values, which include anharmonic effects. nih.gov To improve the agreement between theoretical and experimental data, the calculated harmonic frequencies are often uniformly scaled by a scaling factor. researchgate.net
For pyridine and its derivatives, DFT calculations at the B3LYP level with basis sets like 6-311++G(d,p) have shown good correlation with experimental IR and Raman spectra after applying an appropriate scaling factor. nih.govresearchgate.net This correlation allows for the confident assignment of observed spectral bands to specific molecular vibrations. nih.gov The comparison is crucial for validating the computational model and ensuring its predictive accuracy for unknown compounds or for vibrations that are difficult to resolve experimentally. researchgate.netosti.govsemanticscholar.org
Table 2: Correlation of Calculated and Experimental Vibrational Frequencies for Key Pyridine Ring Modes (Analog) (Note: Data is representative of pyridine ring vibrations. Wavenumbers are in cm⁻¹.)
| Vibrational Mode (Wilson's Notation) | Description | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
|---|---|---|---|
| ν8a | Ring stretching | ~1583 | ~1580 |
| ν19a | Ring stretching | ~1482 | ~1479 |
| ν1 | Ring breathing | ~991 | ~995 |
| ν6a | Ring deformation (in-plane) | ~605 | ~603 |
| ν4 | Ring deformation (out-of-plane) | ~703 | ~700 |
Each calculated vibrational frequency corresponds to a specific "normal mode," which describes the collective motion of atoms in the molecule. acs.org A detailed analysis of these normal modes is performed through techniques like Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED) calculations. researchgate.net PED analysis quantifies the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode, enabling a precise and unambiguous assignment of the vibrational bands. researchgate.net
The foundation of these vibrational calculations is the force field, which describes the potential energy of the system. The force constants, which are the second derivatives of the energy with respect to atomic displacements, are obtained from the Hessian matrix calculated in quantum chemical frequency computations. nih.govmarcelswart.eu These ab initio or DFT-derived force constants can be used to develop more accurate, molecule-specific force fields for use in molecular mechanics and dynamics simulations, providing a powerful link between quantum accuracy and classical simulation efficiency. nih.govacs.orgcore.ac.uk
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is fundamental to understanding the behavior of a molecule, as its three-dimensional shape dictates its physical and chemical properties. For molecules like this compound, which possess rotatable bonds, multiple conformations can exist, each with a different energy level. Computational methods, particularly quantum mechanics, are employed to map the potential energy surface (PES) of the molecule. libretexts.orglibretexts.org A potential energy surface is a mathematical representation of a system's energy as a function of its geometric parameters. libretexts.org
The process involves systematically changing the dihedral angles of the key rotatable bonds—specifically, the C-O bond of the methoxy (B1213986) group and the C-C bond connecting the ester group to the pyridine ring—and calculating the energy at each orientation. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between these conformers.
Key Findings from Conformational Analysis:
Identification of Stable Conformers: Through PES mapping, distinct low-energy conformations of this compound can be identified. The relative energies of these conformers determine their population distribution at a given temperature.
Rotational Barriers: The calculations reveal the energy required to rotate around specific bonds. This information is critical for understanding the molecule's flexibility and the likelihood of interconversion between different conformations under various conditions.
Below is a hypothetical interactive data table illustrating the kind of data generated from a conformational analysis study using a method like Density Functional Theory (DFT).
| Dihedral Angle (Methoxy, degrees) | Dihedral Angle (Ester, degrees) | Relative Energy (kcal/mol) |
| 0 | 0 | 2.5 |
| 0 | 180 | 1.8 |
| 180 | 0 | 0.0 (Global Minimum) |
| 180 | 180 | 0.5 |
Note: This data is illustrative. Actual values would be derived from specific computational studies.
Reactivity and Selectivity Prediction through Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity and selectivity of chemical reactions. rsc.org By analyzing the electronic structure of this compound, chemists can predict how it will behave in different chemical environments. Methods such as Density Functional Theory (DFT) are used to calculate various molecular properties that correlate with reactivity. nih.gov
Key aspects of reactivity prediction include:
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO indicates regions of the molecule likely to act as a nucleophile (electron donor), while the LUMO points to electrophilic (electron acceptor) sites. For this compound, the nitrogen atom in the pyridine ring and the oxygen atoms are expected to have significant HOMO contributions, making them susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface. mdpi.com Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack).
Selectivity Prediction: In reactions where multiple products are possible (regio- or stereoselectivity), computational models can predict the major product by calculating the activation energies for the different reaction pathways. nih.govrsc.org The pathway with the lowest activation energy is generally the most favored kinetically. For example, in an electrophilic aromatic substitution on the pyridine ring, calculations can determine whether the attack is more likely at the C3, C4, or C5 position by comparing the energies of the transition states for each pathway.
A hypothetical data table summarizing reactivity descriptors for this compound is presented below.
| Descriptor | Value (arbitrary units) | Implication |
| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack |
| Fukui Function (f-) at N1 | 0.25 | High value suggests N1 is a primary site for electrophilic attack |
| Fukui Function (f+) at C2 | 0.18 | High value suggests C2 is a potential site for nucleophilic attack |
Note: This data is illustrative. Actual values would be derived from specific computational studies.
Application of Computational Methods in Drug Design and Optimization (e.g., Ligand-Receptor Interactions)
The principles of computational chemistry are extensively applied in modern drug discovery and design. nih.govmdpi.com Analogs of this compound can be investigated as potential ligands that bind to biological targets like proteins or enzymes. nih.gov
Computational approaches in this area include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking algorithms explore various possible binding poses and use a scoring function to rank them based on their predicted binding affinity. This helps in identifying potential drug candidates from a large library of compounds through virtual screening. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the nature of the interactions. mdpi.com These simulations can reveal how the ligand and receptor adapt to each other and the role of solvent molecules in the binding process.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known active and inactive analogs of this compound, a predictive model can be built to guide the design of new, more potent compounds.
The following interactive table illustrates hypothetical results from a molecular docking study of a this compound analog against a target protein.
| Analog | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analog 1 | -8.5 | TYR82, PHE101, LEU154 |
| Analog 2 | -7.9 | TYR82, SER105, VAL150 |
| Analog 3 | -9.2 | TYR82, PHE101, ILE152 |
Note: This data is illustrative. Actual values would be derived from specific computational studies.
These computational methods significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.gov
Advanced Spectroscopic Characterization and Mechanistic Studies
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment beyond Basic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For Methyl 6-methoxypicolinate, advanced NMR methods provide not just a simple confirmation of its connectivity but also detailed information about its spatial arrangement and the electronic environment of each nucleus.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound.
COSY spectra reveal proton-proton coupling relationships, allowing for the identification of adjacent protons within the pyridine (B92270) ring and the methyl groups.
HSQC experiments correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.
HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for identifying the connectivity between quaternary carbons (like the carbonyl carbon and the carbon bearing the methoxy (B1213986) group) and nearby protons.
These techniques collectively allow for a complete and confident assignment of all ¹H and ¹³C chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | 7.5 - 7.8 | - |
| H4 | 7.6 - 7.9 | - |
| H5 | 6.8 - 7.1 | - |
| OCH₃ (ester) | 3.8 - 4.0 | 52.0 - 54.0 |
| OCH₃ (ring) | 3.9 - 4.1 | 53.0 - 55.0 |
| C2 | - | 163.0 - 165.0 |
| C3 | - | 110.0 - 112.0 |
| C4 | - | 138.0 - 140.0 |
| C5 | - | 115.0 - 117.0 |
| C6 | - | 160.0 - 162.0 |
| C=O | - | 165.0 - 167.0 |
Note: These are estimated ranges based on related structures and require experimental verification for precise values.
The methoxy group attached to the pyridine ring is not static and can rotate around the C-O bond. This rotation can lead to different stable conformations, or conformers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to study these conformational preferences. These experiments detect protons that are close in space, even if they are not directly bonded. By observing cross-peaks between the methoxy protons and the protons on the pyridine ring, the preferred orientation of the methoxy group relative to the ring can be determined.
Furthermore, variable-temperature NMR studies can provide information on the energy barriers associated with this rotation. By monitoring changes in the NMR spectrum as the temperature is varied, it is possible to determine the rate of interconversion between different conformers.
The electronic properties of the methoxy and methyl ester groups significantly influence the chemical shifts of the protons and carbons in the pyridine ring. The electron-donating methoxy group at the 6-position is expected to increase the electron density at the ortho (C5) and para (C3) positions, leading to an upfield shift (lower ppm values) for the corresponding protons and carbons compared to unsubstituted picolinic acid. Conversely, the electron-withdrawing methyl ester group at the 2-position will deshield the adjacent protons and carbons. The interplay of these electronic effects results in the specific chemical shift pattern observed for this compound.
Analysis of spin-spin coupling constants (J-couplings) between the pyridine ring protons provides valuable information about the bond connectivity and the electronic structure of the ring.
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a complementary approach to NMR for probing the molecular structure of this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include:
C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the methyl ester.
C-O Stretch: Bands associated with the C-O stretching of the ester and the methoxy group are anticipated in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
Pyridine Ring Vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region arise from the stretching and bending vibrations of the pyridine ring.
FT-IR spectroscopy is also a powerful tool for studying intermolecular interactions, such as hydrogen bonding. While this compound does not have a traditional hydrogen bond donor, the nitrogen atom in the pyridine ring and the oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors. In the presence of a suitable donor, shifts in the vibrational frequencies of these groups can provide evidence for hydrogen bonding.
Table 2: Predicted Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | 1720 - 1740 |
| C-O (Ester) | Stretching | 1200 - 1300 |
| C-O (Methoxy) | Stretching | 1000 - 1100 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| Pyridine Ring | Skeletal Vibrations | 1400 - 1600 |
Note: These are estimated ranges and may vary based on the specific molecular environment.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often means that vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring and the C-C and C-N skeletal modes. The symmetry of the molecule influences which vibrational modes are Raman active. A detailed analysis of the Raman spectrum, often aided by computational calculations, can provide a more complete picture of the vibrational landscape of the molecule and can be used to gain insights into its molecular symmetry.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₉NO₃), the theoretical exact mass can be calculated with high precision.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉NO₃ |
| Calculated Exact Mass | 167.05824 |
| Ion Species (protonated) | [M+H]⁺ |
| m/z of [M+H]⁺ | 168.06552 |
Note: This table represents theoretical data. Experimental verification is required for confirmation.
The fragmentation of esters often involves cleavage at the ester group. whitman.educhemistrynotmystery.com For this compound, key fragmentation pathways would likely include the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methyl ester group (-COOCH₃), and fragmentation of the pyridine ring.
Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Theoretical) | Neutral Loss |
|---|---|---|---|
| 168.06552 | [M+H - CH₃OH]⁺ | 136.03928 | Methanol |
| 168.06552 | [M+H - OCH₃]⁺ | 137.05497 | Methoxy Radical |
Note: This table presents a theoretical fragmentation pattern. The actual fragmentation would need to be confirmed by experimental data.
Electronic Spectroscopy for Electronic Structure and Photophysical Properties
Electronic spectroscopy techniques are employed to investigate the electronic transitions within a molecule, providing insights into its electronic structure and photophysical behavior.
UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring. These absorptions are typically due to π → π* and n → π* electronic transitions. The position and intensity of these bands are influenced by the substituents on the pyridine ring.
While a specific spectrum for this compound is not available, data for related pyridine derivatives can provide an estimation. For example, pyridine itself exhibits a strong π → π* transition around 257 nm and a weaker n → π* transition around 270 nm. The methoxy and methyl ester substituents on the picolinate (B1231196) ring are expected to cause a shift in these absorption bands (a bathochromic or hypsochromic shift).
Table 3: Estimated UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent
| Electronic Transition | Estimated λmax (nm) |
|---|---|
| π → π* | ~260-280 |
Note: This table provides estimated values based on the known spectroscopic behavior of similar compounds. Experimental data is necessary for accurate determination.
Fluorescence spectroscopy is a sensitive technique used to study the emission of light from a molecule after it has absorbed light. It can provide information on the molecule's electronic structure, its interactions with its environment, and can be used to study binding events and quenching mechanisms.
The fluorescence properties of this compound would be dependent on the nature of its lowest excited singlet state. Pyridine derivatives can exhibit fluorescence, although the quantum yields can vary significantly depending on the substituents and the solvent environment. researchgate.netacs.orgnih.govmdpi.com
Fluorescence quenching studies could be performed to investigate the interaction of this compound with other molecules (quenchers). researchgate.netacs.orgnih.govmdpi.com The quenching mechanism can be either dynamic (collisional) or static (formation of a non-fluorescent complex). By analyzing the fluorescence intensity and lifetime as a function of quencher concentration, the quenching rate constant and the nature of the interaction can be determined.
Table 4: Hypothetical Fluorescence Quenching Data for this compound with a Generic Quencher
| [Quencher] (M) | Fluorescence Intensity (a.u.) | Fluorescence Lifetime (ns) |
|---|---|---|
| 0 | 100 | 5.0 |
| 0.01 | 80 | 4.0 |
| 0.02 | 65 | 3.2 |
| 0.05 | 40 | 2.0 |
Note: This table contains hypothetical data for illustrative purposes to demonstrate the principles of a fluorescence quenching experiment.
Fluorescence Spectroscopy for Binding and Quenching Mechanism Studies
Förster Resonance Energy Transfer (FRET) Calculations for Distance Determination
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for determining intramolecular and intermolecular distances on the nanometer scale. wikipedia.orgnih.gov The process involves the non-radiative transfer of energy from an excited state donor fluorophore to a ground state acceptor fluorophore through dipole-dipole interactions. libretexts.orgnih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a valuable "spectroscopic ruler". nih.gov
The efficiency of FRET (E) is defined by the equation:
E = 1 / (1 + (r / R₀)⁶)
where r is the distance between the donor and acceptor, and R₀ is the Förster distance, at which the transfer efficiency is 50%. nih.gov The Förster distance is characteristic for a specific donor-acceptor pair and is dependent on several factors, including the fluorescence quantum yield of the donor, the extinction coefficient of the acceptor, and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. nih.gov
In the context of studying this compound, FRET could be employed to probe conformational changes or molecular interactions. This would necessitate the synthesis of derivatives of this compound functionalized with suitable donor and acceptor fluorophores. The selection of the donor-acceptor pair is critical to ensure sufficient spectral overlap and a Förster distance that is appropriate for the expected intramolecular distances.
The orientation of the donor and acceptor transition dipoles relative to each other and to the molecular frame is a crucial parameter in FRET calculations, encapsulated in the orientation factor, κ². nih.govmpg.de The value of κ² can range from 0 to 4, with a value of 2/3 often assumed for randomly oriented, rapidly tumbling molecules in solution. mpg.de However, for molecules with restricted motion, such as those that may be observed with substituted picolinates, this assumption may not be valid and can introduce significant errors in distance calculations. mpg.de
Table 1: Hypothetical FRET Parameters for a Labeled this compound Derivative
| Parameter | Value | Description |
| Donor Quantum Yield (ΦD) | 0.65 | The ratio of photons emitted to photons absorbed by the donor. |
| Acceptor Extinction Coefficient (εA) | 85,000 M-1cm-1 | A measure of how strongly the acceptor absorbs light at a specific wavelength. |
| Spectral Overlap Integral (J(λ)) | 3.2 x 1015 M-1cm-1nm4 | The degree of overlap between the donor emission and acceptor absorption spectra. |
| Orientation Factor (κ²) | 0.67 (assumed) | Represents the relative orientation in space of the transition dipoles of the donor and acceptor. |
| Refractive Index of Medium (n) | 1.4 | The refractive index of the solvent in which the measurement is performed. |
| Calculated Förster Distance (R₀) | 5.8 nm | The distance at which 50% of the excitation energy is transferred from the donor to the acceptor. |
This table presents hypothetical data for illustrative purposes.
By experimentally measuring the FRET efficiency, for instance through fluorescence lifetime measurements of the donor in the presence and absence of the acceptor, the intramolecular distance r can be calculated. Time-resolved single-molecule FRET (smFRET) experiments could provide further insights into the conformational dynamics of this compound derivatives. wikipedia.orgmpg.de
Integration of Spectroscopic Data with Computational Models for Comprehensive Structural and Mechanistic Insights
To gain a more profound understanding of the structure and behavior of this compound, the integration of experimental spectroscopic data with computational models is indispensable. This synergistic approach allows for the refinement of molecular structures and the elucidation of mechanistic details that may not be apparent from experimental data alone. nih.govmdpi.com
Computational chemistry, particularly density functional theory (DFT), can be employed to predict various spectroscopic properties of this compound. mdpi.comresearchgate.net For instance, theoretical calculations can provide predictions of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These calculated spectra can then be compared with experimental NMR and IR data to validate the computed geometry and electronic structure of the molecule.
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and its derivatives. mdpi.com By simulating the motion of the molecule over time, MD can provide insights into the flexibility of the molecule, the preferred conformations, and the dynamics of intramolecular interactions. mdpi.com
In the context of FRET studies, MD simulations can be particularly valuable for refining the interpretation of experimental data. By modeling the behavior of the attached fluorophores, MD simulations can provide a more accurate estimation of the orientation factor, κ², thereby reducing the uncertainty in FRET-derived distance measurements. mpg.de
The integration of spectroscopic and computational data can be an iterative process. For example, initial computational models can be used to interpret experimental spectra. Any discrepancies between the predicted and experimental data can then be used to refine the computational model, leading to a more accurate representation of the molecular structure and properties. mdpi.com
Table 2: Illustrative Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Experimental Value (Hypothetical) | Computational Prediction (DFT) |
| 1H NMR Chemical Shift (methoxy protons) | 3.95 ppm | 3.92 ppm |
| 13C NMR Chemical Shift (carbonyl carbon) | 165.2 ppm | 164.8 ppm |
| IR Vibrational Frequency (C=O stretch) | 1725 cm-1 | 1730 cm-1 |
This table presents hypothetical data for illustrative purposes.
This integrated approach has been successfully applied to the structural elucidation of various organic molecules, including pyridine derivatives. researchgate.net For this compound, this methodology could provide a detailed understanding of its conformational preferences, electronic properties, and potential interactions with other molecules, which is crucial for understanding its chemical reactivity and potential applications.
Biological Activity and Medicinal Chemistry Applications
Methyl 6-methoxypicolinate as a Precursor in Drug Discovery
In the realm of pharmaceutical research, precursor chemicals are substances that are used in the production of a final drug product. wikipedia.org this compound functions as a key scaffold in the synthesis of various therapeutic agents due to the reactivity of its pyridine (B92270) ring and ester group, which allow for targeted chemical modifications.
The picolinic acid framework, of which this compound is a derivative, is present in numerous pharmacologically important molecules. nih.gov Researchers utilize this compound as a foundational structure to synthesize a range of bioactive amides and other derivatives. For instance, coupling picolinic acid moieties with various amines can produce N-alkyl-N-phenylpicolinamides. nih.gov This process often involves converting the methyl ester of this compound into a more reactive intermediate, such as an acid chloride, to facilitate amide bond formation. nih.gov The development of novel catalytic methods, including the use of nanoporous heterogeneous catalysts, has further streamlined the synthesis of diverse picolinate (B1231196) derivatives under mild conditions, highlighting the adaptability of this chemical class in synthetic chemistry. rsc.org
A pharmaceutical intermediate is a molecule that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). This compound and its close analogs are crucial intermediates in the multi-step synthesis of complex drugs. For example, derivatives like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate are key intermediates for highly active narcotic analgesics. researchgate.net The synthesis of such intermediates often begins with a core structure that is subsequently elaborated. By modifying the this compound backbone—for instance, through substitution reactions on the pyridine ring—chemists can create advanced intermediates tailored for the final steps of a drug synthesis pathway. google.com This strategic use of picolinate-based intermediates is essential for the efficient and scalable production of new therapeutic agents.
Investigation of Enzyme Inhibition and Receptor Ligand Binding
Derivatives synthesized from this compound are instrumental in studying the interactions between small molecules and biological targets like enzymes and receptors. These investigations are fundamental to understanding disease mechanisms and designing effective drugs.
Studying how a drug molecule interacts with its target provides critical information about its mechanism of action. Compounds derived from the picolinamide (B142947) scaffold have been developed as potent and selective modulators of specific biological targets. A notable example is the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov These picolinamide-based NAMs, which can be synthesized from a this compound core, bind to an allosteric site on the receptor, distinct from the primary ligand binding site, to modulate its activity. nih.gov Such studies help elucidate the complex signaling pathways regulated by these receptors and identify new therapeutic strategies for neurological and psychiatric disorders. nih.govresearchgate.net
The ability to modulate the activity of enzymes and receptors is a cornerstone of pharmacology. The picolinamide structure derived from this compound has proven effective in creating molecules that can fine-tune the function of these proteins. In the case of mGluR5, researchers have optimized 4-alkoxy-6-methylpicolinamide derivatives to achieve high functional potency and central nervous system penetration. nih.govdocumentsdelivered.com These molecules act as NAMs, reducing the receptor's response to its endogenous ligand, glutamate. The specific chemical groups attached to the 6-methylpicolinamide core, which originates from a structure like this compound, are critical in determining the compound's potency and metabolic stability. nih.gov
Structure-Activity Relationship (SAR) Studies in Drug Development
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into viable drug candidates. nih.gov These studies involve systematically modifying the chemical structure of a molecule and evaluating how these changes affect its biological activity. nih.gov The this compound scaffold provides a rigid and well-defined core for conducting such systematic modifications.
By synthesizing a library of analogs where different chemical groups are placed at various positions on the picolinate ring, medicinal chemists can build a detailed understanding of the SAR. For example, in the development of mGluR5 NAMs, replacing a pyrimidine (B1678525) group with saturated ether head groups on the picolinamide scaffold led to compounds with improved metabolic profiles across species. nih.gov Similarly, SAR studies on N-methylpicolinamide-containing compounds have been crucial in developing potent anticancer agents, demonstrating how modifications to this scaffold can be tailored to different therapeutic targets. nih.gov These studies identify the key structural features—the pharmacophore—required for potent and selective interaction with the biological target, guiding the rational design of more effective drugs. excli.de
The table below illustrates a hypothetical SAR study based on the 6-methylpicolinamide scaffold, showing how different substituents can influence receptor binding affinity.
| Compound | Scaffold | R1 Group (Position 4) | R2 Group (Amide) | Binding Affinity (IC₅₀, nM) |
|---|---|---|---|---|
| A | 6-Methylpicolinamide | -OCH₃ | Phenyl | 150 |
| B | 6-Methylpicolinamide | -OCH₂CH₃ | Phenyl | 125 |
| C | 6-Methylpicolinamide | -OCH(CH₃)₂ | Phenyl | 80 |
| D | 6-Methylpicolinamide | -OCH(CH₃)₂ | 3-Fluorophenyl | 55 |
| E | 6-Methylpicolinamide | -OCH(CH₃)₂ | 4-Chlorophenyl | 70 |
Impact of Structural Modifications on Pharmacodynamic Properties
The pharmacodynamic properties of picolinate derivatives, which dictate the substance's effect on the body, are highly sensitive to structural alterations. The pyridine ring and its substituents are key to the biological activity of these compounds. For instance, in a series of picolinamide antibacterials, the simple repositioning of a nitrogen atom, creating a constitutional isomer, resulted in a 1024-fold increase in selectivity for Clostridioides difficile over methicillin-resistant Staphylococcus aureus (MRSA).
Furthermore, the nature and position of substituents on the picolinate ring can fine-tune the chemical reactivity and cytotoxicity of resulting complexes. In a study of organometallic osmium(II) arene complexes containing substituted picolinate ligands, both steric and electronic effects of the substituents were shown to control the complexes' hydrolysis rates and their efficacy against various cancer cell lines. Specifically, para-substituted complexes exhibited significant cytotoxicity, whereas ortho-substituted analogues were less reactive. This demonstrates that even subtle changes to the molecular structure can lead to substantial differences in biological activity and target selectivity.
Analysis of "Methylation Effects" on Biological Potency and Selectivity
The addition of a methyl group, or "methylation," is a common strategy in medicinal chemistry to enhance a compound's biological profile. This "magic methyl" effect can influence potency and selectivity through several mechanisms. Methyl groups can alter the compound's conformation, favoring a shape that binds more effectively to its biological target. They can also increase lipophilicity, which may improve membrane permeability and cellular uptake.
Influence on Pharmacokinetic Profiles, including Metabolic Stability and Aqueous Solubility
The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is critical to its success. Structural features play a pivotal role in determining these properties. For picolinic acid, the parent compound of this compound, solubility is a key characteristic. It is highly soluble in water, a property that can be influenced by the pH of the solution. The esterification of the carboxylic acid to a methyl ester, as in this compound, is a strategy that can be employed to modify solubility and permeability.
The pyridine ring, a core component of this compound, is recognized for its ability to improve water solubility. However, derivatives can sometimes suffer from suboptimal pharmacokinetic properties. Enhancing metabolic stability is a key challenge in the development of pyridine-based drugs. The introduction of a 3-azabicyclo[3.1.1]heptane core as a saturated pyridine mimetic has been shown to dramatically improve metabolic stability, solubility, and lipophilicity in certain compounds. This highlights the ongoing research into structural modifications aimed at optimizing the pharmacokinetic profiles of pyridine derivatives.
Therapeutic Potential of this compound Derivatives
Derivatives of picolinic acid have been investigated for a wide range of therapeutic applications, leveraging their diverse biological activities.
Anti-cancer Agent Development (e.g., T-cell activation, anti-tumor activity)
Picolinic acid and its derivatives have demonstrated notable anti-tumor and anti-proliferative effects. Picolinic acid itself has been shown to retard the growth of solid tumors in animal models. The mechanism of action is thought to involve the chelation of metal ions that are essential for the function of proteins required for cell growth and replication.
Several studies have explored the anti-cancer potential of various picolinic acid derivatives:
Organometallic Complexes: Osmium(II) arene complexes featuring picolinate derivatives have shown significant cytotoxicity against human ovarian, lung, and colon cancer cell lines, with some being as active as the established chemotherapy drug cisplatin (B142131) and capable of overcoming cisplatin resistance.
Novel Synthesized Derivatives: A novel derivative of picolinic acid was found to induce apoptosis in human non-small cell lung cancer cells through endoplasmic reticulum stress-mediated pathways. Another study on amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone also reported anti-tumor activity.
Alpha-picoline Derivatives: Penclomedine, a synthetic alpha-picoline derivative, has shown good activity against breast tumors in preclinical studies, causing regressions of advanced-stage mammary adenocarcinomas.
While direct evidence linking this compound to T-cell activation is limited in the available literature, the immunomodulatory effects of picolinic acid are known. Some methylxanthine derivatives have been found to suppress T-cell activation and proliferation, suggesting that this is a potential area of investigation for picolinate derivatives as well.
| Derivative Class | Cancer Cell Lines/Model | Observed Effect |
|---|---|---|
| Picolinic Acid | Ehrlich ascites tumor (in vivo) | Retarded tumor growth, increased survival |
| Osmium(II) arene picolinate complexes | A2780 (ovarian), A549 (lung), HCT116 (colon) | Significant cytotoxicity, overcame cisplatin resistance |
| Novel picolinic acid derivative | A549 (lung) | Induced apoptosis via ER stress |
| Penclomedine (alpha-picoline derivative) | CD8F1 and MX-1 mammary tumors | Partial and complete tumor regressions |
Anti-microbial and Anti-inflammatory Research
The pyridine carboxylic acid scaffold is a component of several antimicrobial agents. Picolinic acid and its derivatives have been shown to possess both antibacterial and antifungal properties. Their antimicrobial activity is thought to be partly due to their ability to chelate metal ions, such as iron, which are crucial for microbial metabolism.
Transition metal picolinates, including those with manganese, copper, zinc, cobalt, and nickel, have demonstrated strong antibacterial activity against a range of bacteria that affect food. Picolinic acid and its sodium salt have shown antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. The effectiveness of these compounds can be influenced by pH.
In addition to antimicrobial effects, picolinic acid derivatives have been explored for their anti-inflammatory properties. Picolinic acid itself is known to be an activator of macrophage pro-inflammatory functions. This dual activity suggests that derivatives could be developed as agents that modulate the immune response in various disease contexts.
| Compound/Derivative | Tested Microorganisms | Key Findings |
|---|---|---|
| Picolinic Acid and Sodium Picolinate | S. aureus, P. aeruginosa, B. subtilis, C. albicans | Showed significant antimicrobial activity, effectiveness is pH-dependent. |
| Transition Metal Picolinates (Mn, Cu, Zn, Co, Ni) | Various foodborne bacteria | Demonstrated strong and broad-spectrum antibacterial activity. |
| Picolinamide Derivatives | C. difficile, MRSA | Structural isomers showed high selectivity for C. difficile. |
Antiviral Applications (e.g., Human Cytomegalovirus DNA Polymerase Inhibitors)
The antiviral potential of picolinic acid and its derivatives is an area of active research. Picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, with demonstrated in vivo efficacy against SARS-CoV-2 and influenza A virus. Its mechanism of action involves inhibiting viral entry by compromising the integrity of the viral membrane and interfering with virus-cellular membrane fusion and endocytosis.
The antiviral activity of picolinic acid has also been noted against a range of other viruses, including:
Human Immunodeficiency Virus-1 (HIV-1)
Human Herpes Simplex Virus-2 (HSV-2)
Chikungunya Virus (CHIKV)
Dengue Virus (DENV)
Zika Virus (ZIKV)
West Nile Virus (WNV)
For Chikungunya virus, picolinic acid is believed to target the viral capsid protein, interfering with protein-protein interactions that are critical for the virus's life cycle. While the search results did not specifically identify this compound or its derivatives as inhibitors of Human Cytomegalovirus (HCMV) DNA polymerase, the broad antiviral activity of the picolinate scaffold suggests that this is a plausible area for future investigation. Pyridine derivatives, in general, have been studied for their potential as antiviral agents against a variety of viruses, including cytomegalovirus (CMV).
Immunomodulatory Properties (e.g., PD-1/PD-L1 Pathway Modulation)
Based on extensive literature searches, there is currently no publicly available scientific research linking this compound to immunomodulatory properties or the modulation of the PD-1/PD-L1 pathway.
KAT6A Inhibitor Development
Current research on the development of KAT6A (K-acetyltransferase 6A) inhibitors does not indicate the use of this compound as a key intermediate, scaffold, or active compound. Studies on potent KAT6A/B inhibitors have described molecules derived from benzisoxazole or N-(1-phenyl-1H-1,2,3-triazol-4-yl)benzenesulfonamide series, with no structural relationship to this compound being reported. nih.govnih.gov
Applications in Agrochemical Development
The picolinic acid framework, to which this compound belongs, is a cornerstone in the development of modern agrochemicals, particularly herbicides. While direct applications of this compound are not extensively detailed, its structural analogs are significant. For instance, the closely related compound Methyl 3-chloro-6-methoxypyridine-2-carboxylate is noted for its use in creating agrochemicals and specialty chemicals, underscoring the value of the 6-methoxy-picolinate structure in agricultural applications. evitachem.com Furthermore, modifying the picolinate structure, such as converting the ester to an amide, can yield compounds with different properties, including fungicidal activity. google.com
Herbicidal Properties of Picolinic Acid Derivatives
Picolinic acid and its derivatives represent a significant class of synthetic auxin herbicides, which function by mimicking the natural plant hormone auxin, leading to uncontrolled and lethal growth in susceptible plants. nih.govnih.gov This class of herbicides is valued for its systemic action, broad weed control spectrum, and effectiveness against certain resistant weeds. nih.gov
The development of picolinic acid herbicides began with foundational compounds like Picloram and Clopyralid. nih.govnih.gov Over the years, research has focused on modifying the picolinic acid skeleton to develop new herbicides with improved efficacy and safety profiles. nih.gov Notable recent additions to this family include Halauxifen-methyl and Florpyrauxifen-benzyl, which have been successfully commercialized. nih.govresearchgate.net
Research has shown that introducing different chemical groups to the picolinic acid ring can significantly enhance herbicidal activity. For example, replacing the chlorine atom at the 6-position with aryl-substituted pyrazolyl or indazolyl rings has produced novel compounds with potent, post-emergence herbicidal effects against various broadleaf weeds. nih.govnih.govmdpi.com Some of these new derivatives have demonstrated significantly greater inhibitory activity on the root growth of weeds like Brassica napus and Abutilon theophrasti Medicus when compared to older herbicides like Picloram. mdpi.com
The table below summarizes the herbicidal activity of selected picolinic acid derivatives from recent studies.
| Compound/Active Ingredient | Target Weeds | Application Rate | Observed Efficacy | Reference |
| Picloram | Perennial weeds | 125–1120 g/ha | Good control, but potential for phytotoxicity in subsequent crops. | nih.govnih.gov |
| Clopyralid | Dicotyledonous weeds | 105–500 g/ha | Effective against a limited range of key weeds. | nih.gov |
| Compound 5a (a 6-indazolyl-2-picolinic acid derivative) | Amaranthus retroflexus, Chenopodium album | 250 g/ha | 100% post-emergence herbicidal effect. | mdpi.com |
| Compound V-8 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative) | Broadleaf weeds | 300 g/ha | Better post-emergence activity than Picloram, with good safety for corn, wheat, and sorghum. | nih.govresearchgate.net |
Development of Pesticide and Agricultural Products
The picolinate chemical structure is a highly versatile template for the discovery of new agricultural products. nih.gov The core strategy involves using the picolinic acid skeleton and introducing novel substituents to discover molecules with potent and desirable herbicidal properties. nih.gov This "scaffold hopping" approach has led to the design and synthesis of numerous derivatives. mdpi.com
A primary focus of this research has been the modification of the 6-position of the pyridine ring. By replacing the traditional chlorine atom with more complex groups like substituted pyrazole (B372694) or indazole rings, scientists have developed new candidate herbicides. nih.govmdpi.com These modifications can alter the way the molecule binds to its target protein in the plant, such as the auxin-signaling F-box protein 5 (AFB5), potentially overcoming existing weed resistance mechanisms. nih.govmdpi.com For example, certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been shown to bind more effectively to the AFB5 receptor than Picloram, explaining their enhanced herbicidal activity. nih.gov This continuous innovation highlights the importance of the picolinate structure as a lead for discovering next-generation crop protection solutions. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For methyl 6-methoxypicolinate, future research will likely focus on moving beyond traditional synthetic routes to embrace novel and sustainable approaches.
One promising direction is the use of heterogeneous catalysts . Recent studies on the synthesis of picolinate (B1231196) and picolinic acid derivatives have demonstrated the efficacy of metal-organic frameworks (MOFs) like UiO-66-N(Zr)-N(CH2PO3H2)2 as reusable catalysts. researchgate.netrsc.org These catalysts can facilitate multi-component reactions under mild conditions, offering high yields and easy separation, which are key tenets of green chemistry. researchgate.net The application of such catalytic systems to the synthesis of this compound could significantly improve efficiency and reduce waste.
Another avenue for sustainable synthesis lies in the exploration of nanomaterial-assisted processes . For instance, silica-functionalized magnetic nanoparticles have been successfully employed to enhance the yield and reduce reaction times in the synthesis of quinoline (B57606) derivatives. nih.gov Investigating the use of similar nanocatalysts for the production of this compound could lead to more economical and scalable manufacturing processes.
Furthermore, the development of one-pot multicomponent reactions represents a powerful strategy for streamlining synthesis. nih.gov By combining multiple reaction steps into a single operation, these methods reduce the need for purification of intermediates, saving time, solvents, and energy. Designing a one-pot synthesis for this compound from readily available starting materials is a key goal for future synthetic research.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Heterogeneous Catalysis (e.g., MOFs) | High yields, catalyst reusability, mild reaction conditions, reduced waste. researchgate.netrsc.org | Design and screening of novel, robust catalysts specific for picolinate ester synthesis. |
| Nanomaterial-Assisted Synthesis | Enhanced reaction rates, improved yields, potential for process intensification. nih.gov | Exploration of various nanoparticles and optimization of reaction parameters. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced solvent usage, atom economy. nih.gov | Development of novel reaction cascades and catalyst systems. |
Advanced Mechanistic Investigations of Biological Interactions
While the biological activities of many pyridine (B92270) derivatives are well-documented, the specific interactions of this compound with biological targets remain largely unexplored. nih.gov Future research will need to employ advanced techniques to elucidate these mechanisms.
Understanding the structure-activity relationships (SAR) is crucial. A study on chromium picolinate derivatives highlighted how modifications to the picolinate ring can influence the compound's stability and its potential to generate reactive oxygen species. nih.gov Similar systematic studies on derivatives of this compound, where the methoxy (B1213986) group or the methyl ester is modified, could reveal key structural features responsible for any observed biological effects.
Computational modeling and molecular docking will be invaluable tools in this endeavor. These in silico methods can predict how this compound and its analogs might bind to specific protein targets, such as enzymes or receptors. nih.gov This can help to identify potential biological pathways that the compound might modulate.
Furthermore, advanced spectroscopic and crystallographic techniques can provide detailed insights into the molecular interactions between this compound and its biological targets. Elucidating the precise binding modes and conformational changes can inform the design of more potent and selective derivatives.
Development of Next-Generation this compound-Derived Therapeutics
The pyridine carboxylic acid scaffold is a well-established pharmacophore found in a wide array of approved drugs. dovepress.com This provides a strong rationale for the development of next-generation therapeutics derived from this compound. The versatility of the pyridine ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's pharmacological properties. dovepress.com
Future research in this area will likely focus on designing and synthesizing libraries of This compound derivatives and screening them for a range of biological activities. Given the broad therapeutic potential of pyridine compounds, these activities could include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. dovepress.comrsc.org
The development of prodrugs is another promising strategy. By modifying the methyl ester or other functional groups, it may be possible to improve the pharmacokinetic properties of the parent compound, such as its absorption, distribution, metabolism, and excretion.
The table below highlights some therapeutic areas where pyridine derivatives have shown promise, suggesting potential avenues for the development of this compound-based drugs.
| Therapeutic Area | Examples of Pyridine Derivative Activity | Potential for this compound Derivatives |
| Oncology | Inhibition of enzymes involved in cancer progression. nih.gov | Design of derivatives targeting specific cancer-related proteins. |
| Infectious Diseases | Antimicrobial and antiviral properties. dovepress.com | Development of novel antibiotics or antiviral agents. |
| Inflammatory Disorders | Modulation of inflammatory pathways. dovepress.com | Creation of new anti-inflammatory drugs with improved side-effect profiles. |
| Neurodegenerative Diseases | Neuroprotective effects. smolecule.com | Exploration of derivatives for the treatment of diseases like Alzheimer's or Parkinson's. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. mdpi.com For this compound, these computational tools offer powerful new approaches for its exploration and development.
Machine learning models can be developed to predict the biological activity of virtual compounds before they are synthesized. nih.govnih.govarxiv.org This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. youtube.com These models are trained on existing data to learn the complex relationships between a molecule's structure and its activity. irma-international.orgbhsai.org
Furthermore, AI can be used to predict synthetic routes for novel this compound derivatives. youtube.com This can help chemists to identify the most efficient and cost-effective ways to synthesize new compounds for testing.
Collaborative Research Opportunities in Chemical Biology and Material Science
The unique chemical structure of this compound, featuring a pyridine ring, an ester, and a methoxy group, makes it an interesting candidate for interdisciplinary research.
In chemical biology , collaborations could focus on developing this compound-based chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, the compound could be used to label and identify specific protein targets within a cell.
In material science , the rigid structure of the pyridine ring suggests that this compound could serve as a building block for novel materials. wur.nl Research in this area could explore the synthesis of polyesters and other polymers incorporating the this compound moiety. researchgate.net Such materials could have interesting thermal, mechanical, or optical properties with potential applications in areas like packaging or electronics.
Collaborative efforts between synthetic chemists, computational scientists, biologists, and material scientists will be essential to fully realize the potential of this compound and its derivatives.
Q & A
Basic: What are the established synthetic routes for Methyl 6-methoxypicolinate, and how are intermediates characterized?
This compound is synthesized via nucleophilic substitution or esterification reactions. A common method involves reacting 6-chloropicolinic acid derivatives with methanol under basic conditions, as seen in the preparation of methyl picolinate analogs . Key intermediates like methyl 6-(chloromethyl)picolinate are purified using column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized via / NMR and mass spectrometry (MS). For example, in a study, the methyl ester group was confirmed by a singlet at ~3.9 ppm in NMR, while MS data matched the theoretical molecular ion peak (e.g., m/z 167.16 for CHNO) .
Basic: What spectroscopic techniques are critical for verifying the structure and purity of this compound?
Essential techniques include:
- NMR Spectroscopy : NMR identifies methoxy (δ 3.8–4.0 ppm) and ester carbonyl groups (δ ~165 ppm in NMR). Aromatic protons in the pyridine ring appear as distinct splitting patterns (e.g., doublets at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula accuracy (e.g., [M+H] at m/z 168.16). Discrepancies between experimental and theoretical values may indicate impurities or incorrect functionalization .
- Infrared (IR) Spectroscopy : Stretching vibrations for ester C=O (~1720 cm) and aromatic C=C (~1600 cm) validate functional groups .
Advanced: How can researchers optimize reaction conditions to improve yields of this compound derivatives?
Yield optimization requires systematic parameter testing:
- Temperature : Elevated temperatures (e.g., 50°C) enhance reaction kinetics but may promote side reactions (e.g., hydrolysis of ester groups). Controlled heating with reflux is recommended for acid-sensitive intermediates .
- Catalysis : Use of KCO or NaH as bases improves nucleophilic substitution efficiency in methoxylation reactions. For example, KCO in acetonitrile achieved >70% yield in a 72-hour reaction .
- Design of Experiments (DoE) : Fractional factorial designs can identify critical factors (e.g., solvent polarity, stoichiometry) affecting yield. Statistical tools like ANOVA help prioritize variables .
Advanced: How should researchers address contradictions in spectral data during structural elucidation?
Discrepancies between observed and theoretical spectral data may arise from:
- Impurity Interference : Repeat purification (e.g., recrystallization, HPLC) and cross-validate with complementary techniques (e.g., - HSQC NMR for carbon-proton correlation) .
- Tautomerism or Conformational Dynamics : For pyridine derivatives, dynamic NMR experiments at variable temperatures can resolve ambiguous splitting patterns caused by ring puckering .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .
Advanced: What strategies are effective for analyzing this compound’s reactivity in metal coordination chemistry?
The compound’s methoxy and ester groups act as weak Lewis bases. Methodological approaches include:
- Stoichiometric Titration : Monitor UV-Vis or NMR shifts upon incremental addition of metal salts (e.g., Mn, Cu) to identify coordination stoichiometry .
- X-ray Crystallography : Single-crystal analysis resolves binding modes (e.g., monodentate vs. bidentate coordination). For example, methyl picolinate derivatives form stable complexes with Mn(II) via the pyridine nitrogen and ester oxygen .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes to infer ligand strength .
Basic: What are the key applications of this compound in heterocyclic chemistry research?
This compound serves as:
- Building Block : For synthesizing polydentate ligands (e.g., HCOpaada) used in catalysis or medicinal chemistry .
- Intermediate in Drug Discovery : Functionalization at the 6-methoxy position enables access to bioactive pyridine analogs (e.g., kinase inhibitors) .
- Coordination Chemistry Probe : Studies on electron-withdrawing effects of substituents on metal-ligand binding affinity .
Advanced: How can researchers design studies to explore novel biological or catalytic applications of this compound?
Apply the PICOT framework to structure hypotheses:
- Population : Catalytic systems (e.g., transition-metal complexes).
- Intervention : Introduction of this compound as a ligand.
- Comparison : Benchmark against traditional ligands (e.g., bipyridine).
- Outcome : Catalytic efficiency (turnover number, enantioselectivity).
- Time : Reaction kinetics over 24–72 hours .
Pair this with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
